

Application Notes and Protocols for AL002

Administration in In-Vivo Studies

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Compound of Interest

Compound Name: AL002

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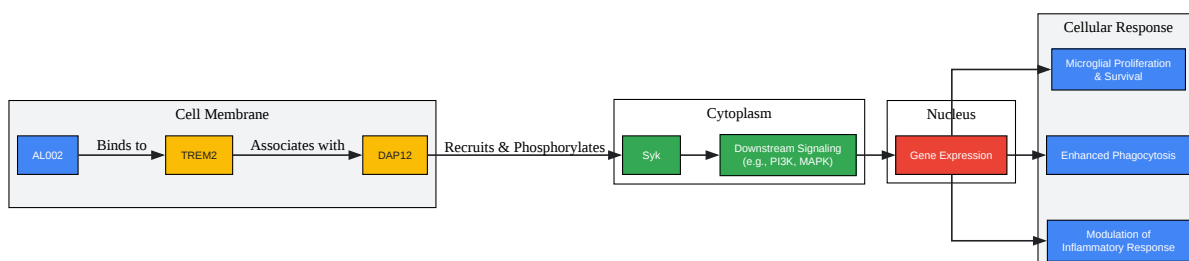
These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of **AL002**, a humanized monoclonal antibody that activates the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).^{[1][2][3]} **AL002** is under investigation for the treatment of Alzheimer's disease, with the proposed mechanism of action being the activation of TREM2 signaling to enhance the microglial response to neurodegeneration.^{[1][4]}

Mechanism of Action

AL002 is an agonistic antibody that binds to TREM2, a receptor expressed on the surface of microglia in the brain.^{[1][2]} This binding is designed to stimulate TREM2 signaling pathways, leading to increased microglial proliferation, survival, and phagocytic activity.^{[2][3]} The intended therapeutic effect is to enhance the clearance of pathological proteins, such as amyloid-beta (A β), and to promote a neuroprotective microglial phenotype, thereby slowing the progression of Alzheimer's disease.^{[2][3]}

Signaling Pathway

The binding of **AL002** to TREM2 initiates a signaling cascade that is crucial for microglial function. This pathway involves the phosphorylation of the downstream effector Syk, which in turn modulates gene expression to promote cell survival and phagocytosis.



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Figure 1: AL002-mediated TREM2 signaling pathway.

Quantitative Data from In-Vivo Studies

The following tables summarize key quantitative data from preclinical in-vivo studies of **AL002** and its murine variants.

Table 1: Pharmacokinetics of **AL002** in In-Vivo Models

Animal Model	Dosage	Route of Administration	Brain Penetration	Terminal Half-life	Reference
hTREM2-Bac-Tg Mice	5, 20, 60 mg/kg	Intraperitoneal (i.p.)	~0.11% of plasma concentration	1 - 1.8 days	[5]
Cynomolgus Monkeys	20, 80, 250 mg/kg	Intravenous (IV) slow bolus	Mean CSF/serum ratio: 0.0860%	Not explicitly stated	[6]

Table 2: Pharmacodynamic Effects of **AL002** in In-Vivo Models

Animal Model	Treatment Regimen	Key Biomarker Changes	Efficacy Outcomes	Reference
5XFAD Mice (expressing human TREM2)	30 mg/kg weekly for 3 months	-	Reduced filamentous plaques and neurite dystrophy; normalized behavior	[7]
APP/PS1 Mice	50 mg/kg for 14 weeks	Increased CD11b-positive microglia	50% reduction in amyloid load	[7]
Cynomolgus Monkeys	Weekly IV injections for 4 weeks	Dose-dependent decrease in CSF soluble TREM2 (sTREM2); Increased biomarkers of TREM2 signaling in CSF and brain	-	[3][6][8]

Experimental Protocols

The following are detailed methodologies for the administration of **AL002** in key in-vivo models.

Protocol 1: Administration of **AL002** Murine Variant in a Mouse Model of Alzheimer's Disease

This protocol is based on studies using 5XFAD and APP/PS1 mouse models.[7]

1. Materials:

- AL002** murine variant (e.g., **AL002c**)

- Sterile, endotoxin-free phosphate-buffered saline (PBS) or other appropriate vehicle
- Alzheimer's disease mouse model (e.g., 5XFAD mice expressing human TREM2)
- Sterile syringes and needles (size appropriate for intraperitoneal or intravenous injection)
- Animal handling and restraint devices

2. Animal Models:

- Use of transgenic mouse models of Alzheimer's disease, such as 5XFAD or APP/PS1, is recommended. For **AL002** variants targeting human TREM2, mice expressing the human form of the receptor are necessary.

3. Reagent Preparation:

- Reconstitute or dilute the **AL002** murine variant in sterile PBS to the desired final concentration for injection.
- Ensure the final formulation is sterile and at a physiological pH.

4. Administration Procedure:

- Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route.^[5] Intravenous (i.v.) injection can also be considered.
- Dosage: A range of doses has been explored, with studies showing efficacy at 30 mg/kg and 50 mg/kg.^[7]
- Frequency: Chronic administration, such as weekly injections for several months, has been shown to be effective in reducing pathology.^[7]
- Procedure:
 - Accurately weigh each animal to determine the precise volume of **AL002** solution to be administered.
 - Properly restrain the animal.

- For i.p. injection, insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
- Inject the calculated volume of the **AL002** solution.
- Monitor the animal for any immediate adverse reactions.

5. Endpoint Analysis:

- Pharmacokinetics: Collect blood and brain tissue at various time points post-injection to determine the concentration of the antibody.[\[5\]](#)
- Pharmacodynamics: Analyze brain tissue for changes in microglial markers (e.g., CD11b, Iba1), TREM2 signaling pathway components, and levels of soluble TREM2.
- Efficacy: Assess changes in amyloid plaque load, neurite dystrophy, and cognitive and behavioral outcomes through histological and behavioral testing.

Protocol 2: Administration of AL002 in Cynomolgus Monkeys

This protocol is based on preclinical safety and pharmacodynamic studies in non-human primates.[\[2\]](#)[\[6\]](#)

1. Materials:

- **AL002**
- Sterile vehicle for injection
- Cynomolgus monkeys
- Equipment for intravenous infusion
- Tools for cerebrospinal fluid (CSF) and blood collection

2. Animal Models:

- Cynomolgus monkeys are a relevant non-human primate model for toxicological and pharmacological evaluation of **AL002**.

3. Reagent Preparation:

- Prepare **AL002** in a sterile, injectable vehicle at the specified concentrations for infusion.

4. Administration Procedure:

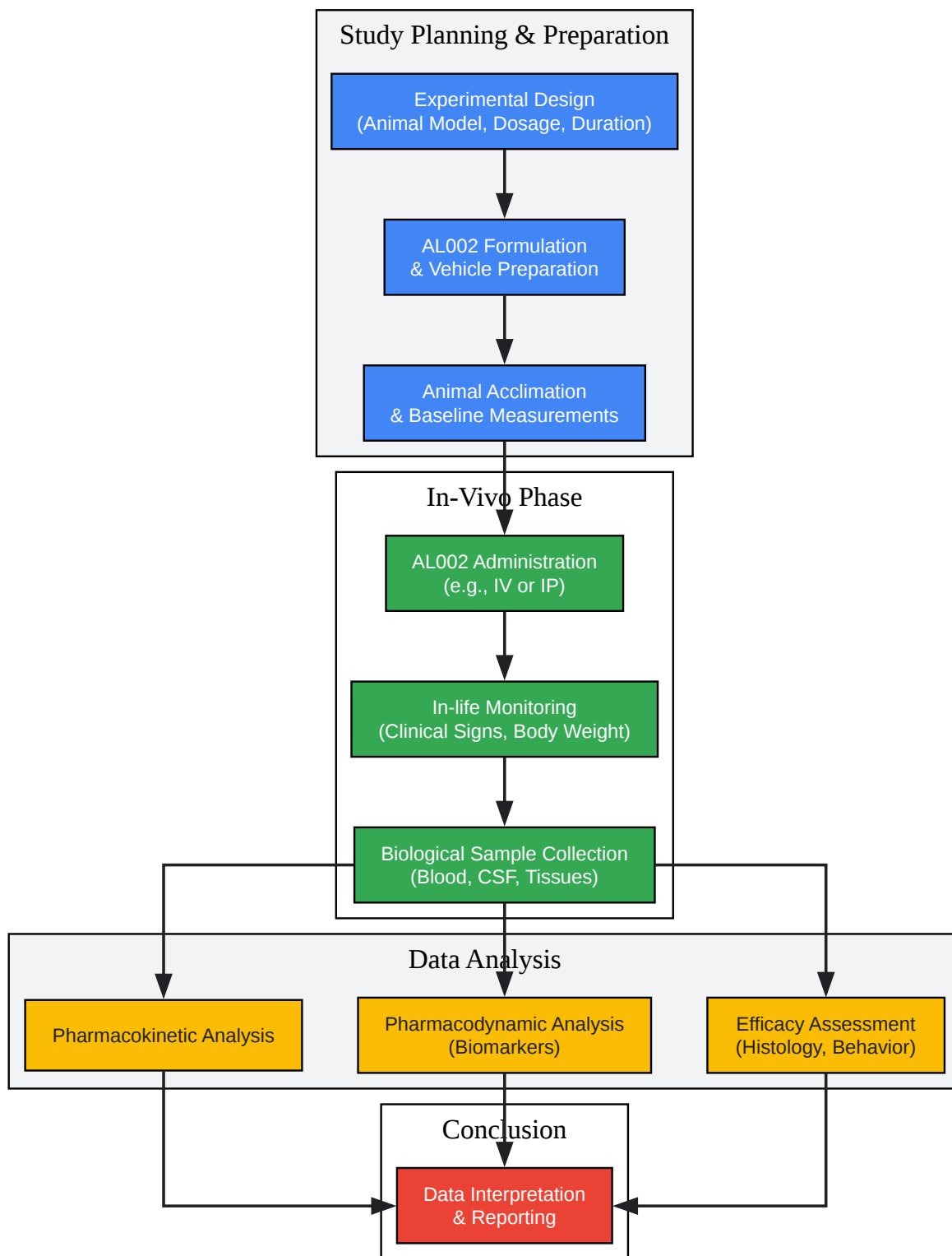
- Route of Administration: Intravenous (IV) slow bolus injection.[\[2\]](#)
- Dosage: Doses up to 250 mg/kg have been tested.[\[2\]](#)
- Frequency: Weekly injections for a duration of 4 weeks have been evaluated.[\[2\]](#)[\[3\]](#)
- Procedure:
 - Anesthetize or appropriately restrain the monkey.
 - Administer the **AL002** solution via a slow intravenous bolus injection.
 - Monitor vital signs and observe the animal for any adverse reactions during and after administration.

5. Endpoint Analysis:

- Safety and Tolerability: Conduct regular clinical observations, and collect blood for hematology and serum chemistry analysis.[\[6\]](#)
- Pharmacokinetics: Collect serum and CSF samples at multiple time points to determine **AL002** concentrations.[\[6\]](#)
- Pharmacodynamics: Measure biomarkers in the CSF and brain tissue, such as soluble TREM2 and other indicators of TREM2 pathway engagement.[\[2\]](#)[\[6\]](#)

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo study of **AL002**.



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Figure 2: Generalized experimental workflow for **AL002** in-vivo studies.

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